molecular formula C12H10N4O B8549463 2-amino-9H-pyrido[2,3-b]indole-3-carboxamide

2-amino-9H-pyrido[2,3-b]indole-3-carboxamide

Cat. No. B8549463
M. Wt: 226.23 g/mol
InChI Key: MHTUMLDYJNHLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08101604B2

Procedure details

To a solution of 2-amino-9-benzyl-9H-pyrido[2,3-b]indole-3-carboxamide (vii-a, 1.01 g, 319 mmol) in benzene (30 mL) was added AlCl3 (1.10 g, 8.25 mmol), and the reaction was heated to 95° C. under atmosphere of Ar. After 6 h, the reaction was cooled to 0° C., quenched with water (75 mL) and poured into a separatory funnel containing EtOAc (200 mL). The mixture was washed with 1N NaOH (2×200 mL) and the organic layer was dried over sodium sulfate, filtered and concentrated to yield 2-amino-9H-pyrido[2,3-b]indole-3-carboxamide as a light brown solid (5, 319 mg, 44%). NH4OAc Standard conditions. DAD Retention Time=5.10 min. M+H=227. 1H NMR (300 MHz, DMSO-d6): δ 11.33 (br s, 1H), 8.68 (s, 1H), 7.85 (br s, 1H), 7.76 (d, J=7.9 Hz, 1H), 7.44 (br s, 1H), 7.32 (d, J=7.3 Hz, 1H), 7.24 (dd, J=7.3, 7.3 Hz, 1H), 7.12 (dd, J=7.9, 7.9 Hz, 1H).
Name
2-amino-9-benzyl-9H-pyrido[2,3-b]indole-3-carboxamide
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:22]([NH2:24])=[O:23])=[CH:4][C:5]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[N:7](CC3C=CC=CC=3)[C:6]=2[N:21]=1.[Al+3].[Cl-].[Cl-].[Cl-]>C1C=CC=CC=1>[NH2:1][C:2]1[C:3]([C:22]([NH2:24])=[O:23])=[CH:4][C:5]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[NH:7][C:6]=2[N:21]=1 |f:1.2.3.4|

Inputs

Step One
Name
2-amino-9-benzyl-9H-pyrido[2,3-b]indole-3-carboxamide
Quantity
1.01 g
Type
reactant
Smiles
NC=1C(=CC2=C(N(C3=CC=CC=C23)CC2=CC=CC=C2)N1)C(=O)N
Name
Quantity
1.1 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with water (75 mL)
ADDITION
Type
ADDITION
Details
poured into a separatory funnel
ADDITION
Type
ADDITION
Details
containing EtOAc (200 mL)
WASH
Type
WASH
Details
The mixture was washed with 1N NaOH (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC=1C(=CC2=C(NC3=CC=CC=C23)N1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.